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  • Product: 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
  • CAS: 1101120-41-5

Core Science & Biosynthesis

Foundational

Chemical properties of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Priv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring the fused pyrazolo[1,5-a]pyridine core, is recognized as a "privileged scaffold." This designation stems from the scaffold's ability to serve as a versatile framework for the development of ligands for diverse biological targets.[1] The pyrazolo[1,5-a]pyridine system is often considered a purine analog, allowing it to interact with a wide range of enzymes and receptors, making it a cornerstone in modern drug discovery.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic potential of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde, equipping researchers with the foundational knowledge to leverage this potent building block.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and research. The key characteristics of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₈H₆N₂O[3][4]
Molecular Weight 146.15 g/mol [3][4]
Appearance Yellow solid[3]
CAS Number 73957-66-1[3][4]
Storage Store at 0-8 °C, keep in dark place, inert atmosphere[3][5]
IUPAC Name pyrazolo[1,5-a]pyridine-3-carbaldehyde[4]
InChI InChI=1S/C8H6N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h1-6H[4]
InChIKey KBJMYBSEFSJJNV-UHFFFAOYSA-N[4]

Note: The provided data pertains to the parent compound Pyrazolo[1,5-a]pyridine-3-carbaldehyde. The 5-amino derivative will have a higher molecular weight (approx. 161.16 g/mol ) and a different molecular formula (C₈H₇N₃O).

Synthetic Pathways: Forging the Core Structure

G cluster_start Starting Materials cluster_cyclization Core Synthesis cluster_formylation Functionalization start1 5-Aminopyrazole intermediate 5-Aminopyrazolo[1,5-a]pyridine start1->intermediate Condensation start2 1,3-Dicarbonyl Compound (e.g., Malonaldehyde derivative) start2->intermediate product 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde intermediate->product Vilsmeier-Haack Formylation reagents Vilsmeier Reagent (POCl₃, DMF) reagents->product

Caption: Proposed synthetic pathway to the target compound.

This two-step process leverages established synthetic methodologies for heterocyclic chemistry.[7] The initial cyclocondensation reaction forms the core bicyclic system, which is then functionalized at the electron-rich C3 position to install the reactive carbaldehyde group.

Chemical Reactivity: A Duality of Function

The synthetic versatility of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is rooted in the distinct reactivity of its two primary functional groups: the nucleophilic 5-amino group and the electrophilic 3-carbaldehyde group. This duality allows for a wide array of selective chemical transformations, making it an ideal scaffold for building molecular complexity.

Reactivity of the 5-Amino Group

The amino group at the C5 position behaves as a classical nucleophile and is a key handle for derivatization. 5-aminopyrazole derivatives are known to be polyfunctional compounds with three potential nucleophilic sites (5-NH₂, 1-NH, and 4-CH), with the 5-amino group generally exhibiting the highest reactivity.[2][8] This enables a range of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

  • Alkylation: Introduction of alkyl groups, though selectivity can be a challenge.

  • Buchwald-Hartwig or Suzuki Coupling: These metal-catalyzed reactions can be used to form C-N or C-C bonds, respectively, often after converting the amine to a more suitable coupling partner like a halide or triflate.[9]

Reactivity of the 3-Carbaldehyde Group

The aldehyde function at the C3 position is an electrophilic center, susceptible to attack by a wide variety of nucleophiles. This allows for numerous transformations critical to drug development and organic synthesis:

  • Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This acid can then be converted to amides, esters, etc.[10]

  • Reduction: Selective reduction to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).[11]

  • Reductive Amination: A powerful one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines, respectively.[9]

  • Condensation Reactions: Participation in Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions to form new carbon-carbon double bonds.

  • Imination: Reaction with primary amines to form Schiff bases (imines), which can be valuable intermediates or bioactive molecules in their own right.[11]

G cluster_amino Reactions at 5-NH₂ cluster_aldehyde Reactions at 3-CHO center 5-Aminopyrazolo[1,5-a]pyridine -3-carbaldehyde amide Amide center->amide Acylation sulfonamide Sulfonamide center->sulfonamide Sulfonylation acid Carboxylic Acid center->acid Oxidation alcohol Alcohol center->alcohol Reduction amine Secondary/Tertiary Amine center->amine Reductive Amination alkene Alkene center->alkene Wittig/Knoevenagel

Caption: Key derivatization pathways from the core molecule.

Spectroscopic Profile: Expected Signatures

While experimental data for the title compound is sparse, a predictive analysis based on its structure and data from related compounds allows for the confident assignment of its key spectroscopic features.[12]

  • ¹H NMR: The aldehyde proton (CHO) is expected to be the most downfield signal, typically appearing around δ 9.5-10.5 ppm. Protons on the pyridine and pyrazole rings will appear in the aromatic region (δ 7.0-9.0 ppm), with specific coupling patterns revealing their connectivity. The protons of the amino group (NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded, appearing in the δ 180-195 ppm region. The remaining aromatic carbons will be found between δ 110-160 ppm.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (around 3300-3500 cm⁻¹), a strong C=O stretching for the aldehyde (around 1680-1700 cm⁻¹), and characteristic C=C and C=N stretching frequencies in the 1450-1650 cm⁻¹ region, confirming the heterocyclic core.

  • Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the molecule (C₈H₇N₃O).

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[7] 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde serves as a crucial intermediate in the synthesis of compounds targeting a wide range of diseases.[3][13]

  • Antitubercular Agents: The C3 position is critical for developing potent anti-Mycobacterium tuberculosis (Mtb) agents. A series of pyrazolo[1,5-a]pyridine-3-carboxamides, synthesized from the corresponding carboxylic acid (an oxidation product of the carbaldehyde), have shown nanomolar minimum inhibitory concentrations (MIC) against both drug-susceptible and multidrug-resistant Mtb strains.[10][14]

  • Kinase Inhibitors: The substitution of the amino group at position 5 is a well-established strategy in the design of kinase inhibitors, which are critical in oncology and inflammatory diseases.[15]

  • Neurological Disorders: The parent compound, pyrazolo[1,5-a]pyridine-3-carbaldehyde, is cited as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3]

  • Anticancer and Anti-inflammatory Agents: The broader class of 5-aminopyrazoles are extensively used as starting materials for compounds with anticancer and anti-inflammatory properties.[15]

G center 5-Aminopyrazolo[1,5-a]pyridine Scaffold app1 Antitubercular Agents (e.g., 3-Carboxamides) center->app1 Derivatization at C3 app2 Kinase Inhibitors (e.g., p38 MAPK) center->app2 Derivatization at C5 app3 Anticancer Agents center->app3 app4 CNS-Active Agents center->app4

Caption: Therapeutic applications of the pyrazolo[1,5-a]pyridine scaffold.

Exemplary Experimental Protocol: Synthesis of a Bioactive Amide

To illustrate the synthetic utility of the C3 position, the following protocol describes a standard amidation reaction. This procedure is representative of the final step used to synthesize potent antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides and serves as a self-validating system for researchers.[10][14] The protocol assumes the starting aldehyde has been oxidized to the corresponding carboxylic acid.

Step 1: Carboxylic Acid Activation

  • To a solution of 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.

Step 2: Amide Bond Formation

  • To the activated acid solution, add the desired primary amine (1.1 eq) followed by the addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Causality: The amine nucleophilically attacks the activated carbonyl carbon, and the base neutralizes the generated HCl, driving the reaction to completion.

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 5-aminopyrazolo[1,5-a]pyridine-3-carboxamide derivative.

Conclusion

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde stands out as a high-value, bifunctional building block for chemical synthesis. The strategic placement of a nucleophilic amino group and an electrophilic aldehyde on a biologically relevant scaffold provides a rich platform for generating diverse molecular architectures. Its demonstrated utility in the synthesis of potent antitubercular agents underscores its importance. This guide has detailed its core properties, reactivity, and applications, providing a solid, authoritative foundation for researchers aiming to exploit its full potential in the pursuit of novel therapeutics and complex molecular design.

References

  • Rani, P., Srivastava, V. K., & Singh, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 244-293. [Link]

  • Oreshkina, O. S., et al. (2018). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2018(2), M999. [Link]

  • Al-Omair, M. A., & Al-Warhi, T. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. [Link]

  • Rani, P., Srivastava, V. K., & Singh, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • MySkinRecipes. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2020). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. European Journal of Pharmaceutical and Medical Research, 7(9), 232-243. [Link]

  • Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]

  • Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3719. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyridine-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]

  • Chojnacki, K., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6528. [Link]

  • Elattar, K. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(5), 521-543. [Link]

  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. [Link]

  • ChemBK. (2024). 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines. [Link]

  • Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]

Sources

Exploratory

A Technical Guide to the 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its structural resemblance to purine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of biologically active agents. Its structural resemblance to purine bases allows it to effectively mimic and compete with endogenous ligands, particularly at the ATP-binding sites of protein kinases. This guide focuses on a particularly valuable derivative: 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde. The strategic placement of the 5-amino group and the versatile 3-carbaldehyde functionality provides a powerful platform for developing potent and selective therapeutic agents. We will explore the synthesis of this core, its critical role in the design of kinase inhibitors and antitubercular agents, and the extensive structure-activity relationships (SAR) that have been elucidated through its synthetic diversification.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Bioactivity

Fused heterocyclic systems are the cornerstone of many marketed drugs.[1] The pyrazolo[1,5-a]pyrimidine and its pyridine bioisostere are prominent motifs found in drugs such as the sedative Zaleplon and the anxiolytic Ocinaplon.[2] The significance of this class of compounds lies in their diverse and potent biological activities.[2] The fused, planar bicyclic system is a recognized pharmacophore for designing potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[3][4]

The 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde scaffold incorporates two key features that amplify its utility:

  • The 5-Amino Group : This group often acts as a critical hydrogen bond donor. In the context of kinase inhibition, it can form vital interactions with the "hinge region" of the ATP-binding pocket, mimicking the adenine portion of ATP and anchoring the molecule for potent inhibition.

  • The 3-Carbaldehyde Group : This aldehyde is not merely a substituent but a versatile synthetic handle.[3] It provides a reactive site for extensive chemical modifications, allowing for the rapid generation of compound libraries to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[3]

Synthetic Strategies: Building the Core Scaffold

The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through the cyclocondensation of 5-aminopyrazole derivatives with suitable 1,3-bielectrophilic partners.[2][3] A common and effective route involves a 1,3-dipolar cycloaddition reaction.

A general synthesis pathway proceeds via the N-amination of a substituted pyridine, followed by a cycloaddition with an ethyl propiolate derivative to form the core ester intermediate. Subsequent chemical modifications can then introduce the desired aldehyde functionality.

G cluster_0 Synthesis Pathway Pyridine Substituted Pyridine N_Amine N-Aminopyridinium Salt Pyridine->N_Amine N-amination (e.g., MSH, DNPH) Cycloaddition Pyrazolo[1,5-a]pyridine-3-carboxylate N_Amine->Cycloaddition 1,3-Dipolar Cycloaddition (with Ethyl Propiolate) Final_Product 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Cycloaddition->Final_Product Reduction & Oxidation or other functional group interconversion

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyridine core.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylate Intermediate

The following protocol is a representative example for the synthesis of the core scaffold, which can then be further modified to yield the target carbaldehyde.

  • N-Amination of Pyridine : To a solution of the substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.1 eq) portion-wise at 0 °C.[5]

  • Mixture Stirring : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours until TLC indicates the consumption of the starting material.

  • Cycloaddition : To the resulting N-aminopyridinium salt solution, add potassium carbonate (3.0 eq) and the appropriately substituted ethyl propiolate (1.2 eq).[5]

  • Reflux : Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification : After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.[5]

Medicinal Chemistry Applications: A Scaffold of Therapeutic Promise

The true significance of the 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde scaffold lies in its proven applicability across multiple therapeutic areas. Its derivatives have demonstrated potent activity as kinase inhibitors and antitubercular agents.

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling and are frequently dysregulated in cancer and inflammatory diseases, making them prime therapeutic targets.[4] The pyrazolo[1,5-a]pyridine scaffold is an excellent starting point for designing both ATP-competitive and allosteric kinase inhibitors.[4]

  • Mechanism of Action : The scaffold acts as a hinge-binder. The 5-amino group forms hydrogen bonds with the backbone of the kinase hinge region, while derivatives synthesized from the 3-carbaldehyde position can extend into other regions of the ATP pocket to enhance potency and selectivity.

G cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (e.g., Asp329) Scaffold 5-Aminopyrazolo[1,5-a]pyridine Core Scaffold->Hinge H-Bond from 5-Amino Group R_Group R-Group (from 3-carbaldehyde) Scaffold->R_Group G cluster_1 Diversification Reactions Start 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Amine Amine Derivative (via Reductive Amination) Start->Amine R-NH2, NaBH(OAc)3 Amide Carboxamide Derivative (via Oxidation & Amidation) Start->Amide 1. Oxidation (e.g., KMnO4) 2. R-NH2, HATU Alkene Alkene Derivative (via Wittig Reaction) Start->Alkene Ylide (Ph3P=CHR) Imine Imine/Oxime Derivative (via Condensation) Start->Imine R-NH2 or R-ONH2

Sources

Foundational

Literature review on 5-amino-substituted pyrazolo[1,5-a]pyridine derivatives

Topic: Literature Review on 5-Amino-Substituted Pyrazolo[1,5-a]pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Synthetic Architectures,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on 5-Amino-Substituted Pyrazolo[1,5-a]pyridine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Synthetic Architectures, Kinase Selectivity Vectors, and Therapeutic Potential

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere to the widely utilized pyrazolo[1,5-a]pyrimidine and imidazo[1,2-a]pyridine cores. While the pyrimidine analogues have historically dominated the kinase inhibitor landscape (e.g., dinaciclib), the pyridine variants offer distinct physicochemical advantages, including altered hydrogen bond donor/acceptor profiles and improved metabolic stability.

This guide focuses specifically on 5-amino-substituted derivatives . The C5 position on the pyrazolo[1,5-a]pyridine ring system provides a critical vector for extending into the solvent-exposed regions of ATP-binding pockets or engaging specific allosteric residues.[1] This substitution pattern has demonstrated high utility in developing selective inhibitors for PI3Kα , CSK (C-terminal Src Kinase) , and Trk family kinases.

Structural Biology & Numbering

To navigate the structure-activity relationships (SAR) effectively, one must adhere to the correct IUPAC numbering for the fused bicyclic system.

  • Core Structure: A 5-membered pyrazole ring fused to a 6-membered pyridine ring.[1]

  • Numbering Convention:

    • N1: The non-bridgehead nitrogen in the pyrazole ring.

    • C2/C3: Carbons in the pyrazole ring.[2][3]

    • N4: The bridgehead nitrogen.

    • C5: The position adjacent to the bridgehead nitrogen on the pyridine ring (the ortho position relative to the bridgehead).

    • C6/C7: The remaining positions on the pyridine ring.

Note: The "5-amino" substitution places the nitrogen functionality at the C5 position, a strategic location for modifying solubility and targeting the "sugar pocket" or solvent front of kinase domains.

G Figure 1: Numbering and 5-Position Vector of Pyrazolo[1,5-a]pyridine N1 N1 C2 C2 N1->C2 N4 N4 N1->N4 C3 C3 C2->C3 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 Sub NH-R C5->Sub Target Vector C7 C7 C6->C7 C7->N4

[1]

Synthetic Strategies

The construction of 5-amino-pyrazolo[1,5-a]pyridines typically follows two distinct logic paths: De Novo Cyclization or Late-Stage Functionalization .[1] For high-throughput medicinal chemistry, late-stage functionalization of a halogenated precursor is the industry standard.[1]

A. The "Workhorse" Intermediate: 5-Bromopyrazolo[1,5-a]pyridine

The synthesis almost invariably proceeds through 5-bromopyrazolo[1,5-a]pyridine (CAS: 1060812-84-1).[1] This intermediate is commercially available or can be synthesized via the cycloaddition of O-mesitylenesulfonylhydroxylamine (MSH) with 4-bromopyridine, followed by base-mediated rearrangement.[1]

B. Buchwald-Hartwig Amination Protocol

The most robust method to install the amino group at C5 is Palladium-catalyzed cross-coupling.[1] The electron-deficient nature of the pyridine ring at C5 (relative to the electron-rich pyrazole) facilitates this coupling, though it requires specific ligand choices to prevent catalyst poisoning by the bridgehead nitrogen.[1]

Mechanism & Protocol Logic:

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂dba₃.

  • Ligand: Xantphos or BrettPhos . Xantphos is preferred for primary amines and amides due to its wide bite angle, which promotes reductive elimination.

  • Base: Cs₂CO₃ (mild, functional group tolerant) or NaOtBu (stronger, faster reaction).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

ReactionScheme Figure 2: Buchwald-Hartwig Amination Pathway for C5 Functionalization SM 5-Bromo-pyrazolo[1,5-a]pyridine (Electrophile) Complex Pd-Oxidative Addition Complex SM->Complex Ox. Add. Amine Primary/Secondary Amine (Nucleophile) Amine->Complex Coordination Cat Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Cat->Complex Prod 5-Amino-pyrazolo[1,5-a]pyridine Derivative Complex->Prod Red. Elim.

[1]

Medicinal Chemistry & SAR: The C5 Vector

The 5-amino substituent is not merely a passive linker; it plays a decisive role in kinase selectivity profiles.[1]

1. PI3Kα Selectivity (The "5x" Series)

Research into PI3K inhibitors identified the pyrazolo[1,5-a]pyridine scaffold as a potent core. Specifically, the introduction of amino-linked moieties at the 5-position (often sulfonohydrazides or solubilizing amines) was pivotal.[1]

  • Mechanism: The scaffold binds to the hinge region. The 5-position vector points towards the affinity pocket or solvent interface, depending on the exact torsion angle.

  • Key Finding: Compounds in this class (e.g., Compound 5x from literature) demonstrated high selectivity for the p110α isoform over other Class Ia PI3 kinases. The 5-amino group often serves as a handle to attach solubilizing groups (like morpholine or piperazine) which interact with surface residues like Gln859 .[1]

2. C-Terminal Src Kinase (CSK) Inhibition

In the development of CSK inhibitors for immuno-oncology, the pyrazolo[1,5-a]pyridine core was utilized to replace a pyridazinone lead.[1]

  • Role of C5: Substitution at C5 (often with halogens or small amino groups) was found to improve metabolic stability significantly. While C3 is the primary vector for the "gatekeeper" interaction, C5 tuning is essential for controlling the electronic density of the ring, influencing the pKa of the N1 acceptor.

3. Comparison with Pyrazolo[1,5-a]pyrimidine[3][4][5][6][7][8]
  • The "N" vs "CH" Switch: Replacing the N7 of the pyrimidine scaffold with C5 of the pyridine scaffold removes a hydrogen bond acceptor.

  • Effect: This often increases lipophilicity (LogP) and permeability. If the N7 acceptor was interacting with a water molecule in the active site, this switch can lead to a "desolvation penalty" gain, potentially improving potency if the water is energetically unhappy.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(Morpholin-4-yl)pyrazolo[1,5-a]pyridine via Buchwald-Hartwig Coupling

This protocol is a validated generic procedure derived from high-yield literature precedents for this specific scaffold.

Materials:

  • 5-Bromopyrazolo[1,5-a]pyridine (1.0 equiv, 197 mg, 1.0 mmol)

  • Morpholine (1.2 equiv, 105 mg, 1.2 mmol)

  • Pd(OAc)₂ (5 mol%, 11 mg)

  • Xantphos (10 mol%, 58 mg)

  • Cs₂CO₃ (2.0 equiv, 650 mg)

  • 1,4-Dioxane (anhydrous, 5 mL)

Procedure:

  • Preparation: In a glovebox or under a stream of Argon, charge a dried reaction vial with 5-bromopyrazolo[1,5-a]pyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Sparge with Argon for 5 minutes to remove dissolved oxygen (critical for Pd(0) cycle).

  • Amine Addition: Add morpholine via syringe.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. The reaction mixture should turn from orange to dark red/black.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0% to 50% EtOAc in Hexanes.

    • Expected Yield: 75–85%.

Data Interpretation:

  • ¹H NMR: Look for the disappearance of the C5-H signal and the appearance of morpholine methylene protons (approx. 3.0–3.8 ppm).

  • MS (ESI): M+H peak at ~204.1 Da.

Summary of Key Activity Data
Target KinaseCompound ClassC5 SubstituentKey OutcomeReference
PI3Kα Pyrazolo[1,5-a]pyridineSulfonohydrazide / AmineHigh p110α selectivity; >1000x solubility improvement[1]
CSK Pyrazolo[1,5-a]pyridineHalogen / Small AmineImproved metabolic stability; T-cell activation potential[2]
RET Selpercatinib (Analogue)Note: 4,6-subst.[1]Clinical validation of the core scaffold (Retevmo)[3]
TrkA Pyrazolo[1,5-a]pyrimidineAmide/Amine linkersNanomolar potency; bioisosteric relevance to pyridine[4]
References
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012). Context: Establishes the C5 position as a key vector for selectivity and solubility in PI3K inhibitors.

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Source: ACS Medicinal Chemistry Letters (2019). Context: Details the use of the scaffold to improve metabolic stability over pyridazinones.

  • Selpercatinib (Retevmo) Prescribing Information. Source: FDA / Eli Lilly. Context: Validates the clinical safety and efficacy of the pyrazolo[1,5-a]pyridine core in oncology (RET inhibition).

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Source: Molecules (MDPI). Context: Discusses the bioisosteric relationship and SAR of the closely related pyrimidine scaffold.

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling. Source: ACS Omega (2019). Context: Provides alternative "green" synthetic routes to the substituted scaffold.

Sources

Exploratory

Patent landscape for 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde intermediates

An In-depth Technical Guide to the Patent Landscape and Synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Intermediates Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Patent Landscape and Synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Intermediates

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. Consequently, derivatives of this core have been extensively investigated and patented for numerous therapeutic applications, including as potent kinase inhibitors in oncology, antiviral agents, and modulators of central nervous system targets.[1][2]

Within this versatile chemical family, 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde emerges as a particularly valuable intermediate. The amino group at the C5 position and the carbaldehyde (formyl) group at the C3 position serve as critical synthetic handles. The aldehyde is a versatile electrophile, enabling a plethora of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity and access diverse chemical libraries for drug discovery programs. This guide provides a detailed analysis of the patent landscape surrounding this key intermediate and a comprehensive overview of its synthesis, with a focus on the underlying chemical principles and practical experimental protocols.

Part 1: A Navigational Chart of the Patent Landscape

The intellectual property landscape for pyrazolo[1,5-a]pyridine derivatives is both broad and densely populated, reflecting the scaffold's therapeutic potential. While patents specifically claiming the 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde intermediate are less common, its synthesis is frequently detailed within the experimental sections of patents covering final, biologically active compounds. The landscape can be broadly categorized by therapeutic application.

Key Therapeutic Areas and Representative Patents:

  • Oncology and Kinase Inhibition: A significant portion of patent activity is concentrated in the development of kinase inhibitors for cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative, is a well-established framework for inhibiting various kinases like CDKs, PI3Kδ, and EGFR.[1][3][4] Patents in this space often describe the use of aldehyde intermediates to introduce side chains that occupy the ATP-binding pocket of the target kinase.

  • Neurogenic and Inflammatory Disorders: Substituted pyrazolo[1,5-a]pyridines have been patented for their effectiveness in treating neuropathic pain and inflammation.[5] For instance, patent US20080070912A1 discloses compounds that are effective in animal models of neuropathic pain and also act as phosphodiesterase inhibitors.[5] The synthesis of 3-carbaldehyde derivatives is a key step described in this patent for building the final substituted molecules.[5]

  • Anti-Infective Agents: The scaffold is also being explored for its activity against infectious diseases. Patents describe pyrazolo[1,5-a]pyridine compounds with potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[6][7] These patents highlight the utility of this chemical class in addressing significant global health challenges.

  • Antiviral Applications: Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as antiviral agents, with demonstrated activity against viruses such as Hepatitis C (HCV) and herpesviruses.[8] The mechanism often involves the inhibition of viral or host cell kinases essential for viral replication.[8]

The following table summarizes a selection of key patents that, while not always claiming the intermediate itself, are representative of the fields where its synthesis is crucial.

Patent NumberAssignee/ApplicantTherapeutic FocusRelevance to the Intermediate
US20080070912A1 Not SpecifiedNeuropathic pain, InflammationExplicitly describes the synthesis of 2-substituted pyrazolo[1,5-a]pyridine-3-carbaldehydes via Vilsmeier-Haack formylation.[5]
WO2023118092A1 Bayer AGNeurogenic Disorders (P2X3 inhibitors)Covers pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines, a more complex fused system where the core scaffold is a foundational building block.[9]
Patsnap Eureka CN106928172A Guangdong Good Medicine & Health Tech Co LtdAnti-tuberculosisDiscloses compounds with strong activity against multi-drug resistant tuberculosis, relying on the pyrazolo[1,5-a]pyridine core.[7]
Justia Patents US20180127411A1 Curovir ABAntiviral TherapyDescribes pyrazolo[1,5-a]pyrimidin-7-amine derivatives for treating viral infections, a related and highly relevant scaffold.[8]
Patsnap Eureka US20170349591A1 Not SpecifiedCDK Inhibitors (Oncology)Focuses on pyrazolo[1,5-a]pyrimidine derivatives as selective CDK inhibitors for cancer treatment.[4]

Part 2: The Synthetic Blueprint: Accessing the 5-Amino-3-carbaldehyde Intermediate

The primary and most efficient method for introducing a formyl group at the C3 position of an electron-rich pyrazolo[1,5-a]pyridine ring is the Vilsmeier-Haack reaction .[10][11][12][13] This reaction is a cornerstone of heterocyclic chemistry due to its reliability and operational simplicity.

Conceptual Workflow: From Building Blocks to the Key Intermediate

The synthesis logically proceeds in two main stages: first, the construction of the core 5-aminopyrazolo[1,5-a]pyridine ring system, followed by the regioselective formylation at the C3 position.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C3-Formylation A 5-Aminopyrazole Derivative C Cyclocondensation A->C B 1,3-Biselectrophilic Compound (e.g., malonaldehyde derivative) B->C D 5-Aminopyrazolo[1,5-a]pyridine C->D F Vilsmeier-Haack Reaction D->F E Vilsmeier Reagent (POCl3/DMF) E->F G 5-Aminopyrazolo[1,5-a]pyridine- 3-carbaldehyde F->G

Caption: General synthetic workflow for the target intermediate.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The power of the Vilsmeier-Haack reaction lies in the in-situ generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[11][12]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). A subsequent intramolecular rearrangement and chloride displacement generates the highly electrophilic chloroiminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich pyrazolo[1,5-a]pyridine ring acts as a nucleophile. The C3 position is the most electron-rich and sterically accessible site, leading to a highly regioselective attack on the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate.

  • Hydrolysis: The reaction is quenched with water or an aqueous base. The resulting iminium salt intermediate is readily hydrolyzed to yield the final 3-carbaldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF H-C(=O)-N(CH₃)₂ Intermediate1 Activated Complex DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent [H-C(Cl)=N⁺(CH₃)₂]Cl⁻ Intermediate1->VilsmeierReagent Rearrangement IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Reacts with PyrazoloPyridine 5-Aminopyrazolo[1,5-a]pyridine PyrazoloPyridine->IminiumSalt Electrophilic Attack FinalProduct 3-Carbaldehyde Product IminiumSalt->FinalProduct H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Field-Proven Experimental Protocol: Synthesis of a 3-Carbaldehyde Intermediate

The following protocol is a representative example adapted from methodologies described in the patent literature for the formylation of pyrazolo[1,5-a]pyridines.[5]

Objective: To synthesize a 2-substituted pyrazolo[1,5-a]pyridine-3-carbaldehyde.

Materials:

  • 2-substituted pyrazolo[1,5-a]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (1.3 eq)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.3 eq) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the resulting mixture to stir at 0 °C for 10-15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a thick, pale-yellow slurry.

  • Formylation Reaction:

    • Dissolve the 2-substituted pyrazolo[1,5-a]pyridine starting material (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

    • Add this solution dropwise to the prepared Vilsmeier reagent at room temperature.

    • After the addition, heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic mixture by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

    • The crude product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic extracts, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude 2-substituted pyrazolo[1,5-a]pyridine-3-carbaldehyde can be purified by standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Conclusion

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde and its related derivatives are not merely laboratory curiosities; they are foundational building blocks in the discovery and development of next-generation therapeutics. The robust and well-understood Vilsmeier-Haack reaction provides a reliable and scalable route to these high-value intermediates. A thorough understanding of the patent landscape reveals the immense therapeutic potential unlocked by this core, spanning oncology, neurology, and infectious diseases. For researchers and drug development professionals, mastery of the synthesis and a strategic awareness of the intellectual property surrounding this scaffold are essential for innovating in this competitive and impactful field.

References

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved February 12, 2024, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 12, 2024, from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). MDPI. Retrieved February 12, 2024, from [Link]

  • US20080070912A1 - Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use. (2008). Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. Retrieved February 12, 2024, from [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. (2015). PubMed. Retrieved February 12, 2024, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2024, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). PMC. Retrieved February 12, 2024, from [Link]

  • (PDF) Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Pyrazolo[1,5-a]pyrimidines as antiviral compounds. (2018). Justia Patents. Retrieved February 12, 2024, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC. Retrieved February 12, 2024, from [Link]

  • Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. (n.d.). PubChem. Retrieved February 12, 2024, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). PMC. Retrieved February 12, 2024, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved February 12, 2024, from [Link]

  • (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (2014). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PMC. Retrieved February 12, 2024, from [Link]

  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][14][15]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. (2023). Google Patents. Retrieved February 12, 2024, from

  • Pyrazolo[1,5‑a]pyridine compounds and their applications. (n.d.). Patsnap Eureka. Retrieved February 12, 2024, from [Link]

  • Pyrazolo[1,5-a][14][15][16]triazine and pyrazolo[1,5-a]pyrimidine derivatives useful as cdk inhibitors. (n.d.). Patsnap Eureka. Retrieved February 12, 2024, from [Link]

  • Patentee Index. (n.d.). Official Gazette for Patents. Retrieved February 12, 2024, from [Link]

  • NO20034788L - Pyrazolo [1,5-A] pyridines and medications containing the same. (2003). Google Patents.

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack Formylation of 5-Aminopyrazolo[1,5-a]pyridine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed protocol for the Vilsmeier-Haack formylation of 5-aminopyrazolo[1,5-a]pyridine. As a powerful to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the Vilsmeier-Haack formylation of 5-aminopyrazolo[1,5-a]pyridine. As a powerful tool in synthetic organic chemistry, this reaction offers an efficient route to introduce a formyl group onto the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry. The resulting 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

Introduction: The Significance of the Vilsmeier-Haack Reaction in Heterocyclic Chemistry

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] This electrophilic species, a chloroiminium salt, is particularly effective for the formylation of activated substrates, including various heterocyclic systems.[4] The introduction of a formyl group provides a synthetic handle for further molecular elaborations, making the Vilsmeier-Haack reaction a cornerstone in the synthesis of complex organic molecules and pharmaceutical agents.

The pyrazolo[1,5-a]pyridine core is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities. The ability to functionalize this scaffold selectively is crucial for the development of new therapeutic agents.

Regioselectivity in the Formylation of Pyrazolo[1,5-a]pyridines

Electrophilic substitution reactions on the pyrazolo[1,5-a]pyridine ring system, such as the Vilsmeier-Haack formylation, have been shown to occur preferentially at the 3-position of the pyrazole ring. This regioselectivity is governed by the electronic properties of the bicyclic system. The pyrazole moiety is more electron-rich than the pyridine ring, directing the electrophilic attack to the C3 position. The presence of the electron-donating amino group at the 5-position further activates the ring system towards electrophilic substitution, though the inherent reactivity of the C3 position remains dominant.

Synthesis of the Starting Material: 5-Aminopyrazolo[1,5-a]pyridine

The starting material, 5-aminopyrazolo[1,5-a]pyridine, can be synthesized through the condensation of a 3-aminopyrazole with a suitable three-carbon synthon. A common strategy involves the reaction of 3-aminopyrazole with malonaldehyde or its synthetic equivalents.[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Aminopyrazolo[1,5-a]pyridine

This protocol is adapted from established procedures for the formylation of related amino-substituted heterocyclic systems, such as 3-amino-4-methylpyridines.[7][8]

Materials:

  • 5-Aminopyrazolo[1,5-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Reaction with 5-Aminopyrazolo[1,5-a]pyridine: Dissolve 5-aminopyrazolo[1,5-a]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. A precipitate may form.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Characterization of the Product:

The purified product should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (around 9-10 ppm) and the aromatic protons on the pyrazolo[1,5-a]pyridine ring. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 180-190 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch should be observed around 1670-1690 cm⁻¹. The N-H stretching of the amino group will appear in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Data Presentation

ReagentMolar Ratio
5-Aminopyrazolo[1,5-a]pyridine1.0
N,N-Dimethylformamide (DMF)3.0
Phosphorus oxychloride (POCl₃)1.2
Reaction Conditions
Temperature 60-70 °C
Time 2-4 h
Expected Product
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Substrate 5-Aminopyrazolo[1,5-a]pyridine Substrate->Intermediate + Vilsmeier Reagent Product 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis (Work-up) Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction React with 5-Aminopyrazolo[1,5-a]pyridine (0°C to 60-70°C) reagent_prep->reaction workup Aqueous Work-up (Ice, NaHCO₃) reaction->workup extraction Extraction (DCM or EtOAc) workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

References

  • Ivonin, S., Voloshchuk, V., Stepanova, D., & Ryabukhin, S. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Abdel-Aziz, A. A.-M., & El-Subbagh, H. I. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 218–259. [Link]

  • Ivonin, S. P., Voloshchuk, V. M., Stepanova, D. S., & Ryabukhin, S. V. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Rajput, A. P., & Girase, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Roohi, L., & Safari, J. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-196. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Zaki, M. A., El-Dean, A. M. K., El-Gohary, N. S., & El-Sayed, R. A. (2020). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Molecules, 25(21), 5174. [Link]

  • Elmaaty, A. A., & El-Taweel, F. M. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]

  • Al-Zaydi, K. M. (2011). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Journal of Saudi Chemical Society, 15(2), 177-182. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Al-Mousawi, S. M., Moustafa, M. S., El-Apasery, M. A., & Elnagdi, M. H. (2011). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecules, 16(12), 10276-10307. [Link]

Sources

Application

Using 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde as a precursor for fused heterocycles

Application Note: Divergent Synthesis of Fused Heterocycles using 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Introduction: The "Janus" Scaffold In the landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Fused Heterocycles using 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Introduction: The "Janus" Scaffold

In the landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyridine core has emerged as a privileged bioisostere of indole and azaindole, offering improved solubility and distinct hydrogen-bonding vectors. However, the specific derivative 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (Compound 1) represents a rare "Janus" intermediate—a molecule with dual, orthogonal reactivity handles that allows for the rapid generation of molecular complexity.

This guide details the strategic utilization of Compound 1 as a precursor for higher-order fused heterocycles. Unlike simple substitution reactions, the protocols below focus on annulation strategies : utilizing the electrophilic C3-aldehyde and the nucleophilic C5-amine to construct tricyclic and tetracyclic scaffolds critical for fragment-based drug discovery (FBDD).

Chemical Logic & Strategic Reactivity

To successfully utilize Compound 1, one must understand its electronic "Push-Pull" dynamics:

  • The "Pull" (C3-Formyl Group): Located on the electron-rich pyrazole ring, the aldehyde is surprisingly stable but highly reactive toward condensation. It serves as the anchor for Knoevenagel , Friedländer , and Hantzsch-type reactions to extend conjugation or fuse rings at the "Northern" sector.

  • The "Push" (C5-Amino Group): Located on the pyridine ring (meta to the bridgehead nitrogen), this amine is a vinylogous amidine equivalent. It is sufficiently nucleophilic to participate in Gould-Jacobs or Buchwald-Hartwig type cyclizations, allowing for ring fusion at the "Southern" sector (C4-C5 or C5-C6 bonds).

Workflow Visualization

The following diagram outlines the divergent synthetic pathways available from the core precursor.

G Core 5-Aminopyrazolo[1,5-a] pyridine-3-carbaldehyde (Compound 1) PathA Path A: C5-Amine Annulation (Southern Fusion) Core->PathA PathB Path B: C3-Aldehyde Condensation (Northern Extension) Core->PathB PathC Path C: Hantzsch-Type MCR (Dihydropyridine Formation) Core->PathC ReagentA Diethyl ethoxymethylenemalonate (DEEM) / 250°C PathA->ReagentA ProductA Pyrimido[4,5-c]pyrazolo [1,5-a]pyridine Derivatives ReagentA->ProductA ReagentB 2-Aminothiophenol / Oxidative Cyclization PathB->ReagentB ProductB 3-(Benzothiazol-2-yl) pyrazolo[1,5-a]pyridine ReagentB->ProductB ReagentC 1,3-Cyclohexanedione + NH4OAc PathC->ReagentC ProductC Acridine-mimic Polycycles ReagentC->ProductC

Figure 1: Divergent synthetic pathways for 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrimido-Fused Tricycles (Gould-Jacobs Reaction)

Objective: To fuse a pyrimidine ring onto the C5-C6 bond of the pyridine moiety, creating a tricyclic system analogous to commercially available kinase inhibitors.

Mechanism: Condensation of the C5-amine with diethyl ethoxymethylenemalonate (DEEM) followed by high-temperature thermal cyclization.

Materials:

  • Precursor: 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (1.0 eq)

  • Reagent: Diethyl ethoxymethylenemalonate (DEEM) (1.2 eq)

  • Solvent: Ethanol (Step 1), Diphenyl ether (Dowtherm A) (Step 2)

Step-by-Step Procedure:

  • Enamine Formation: In a 50 mL round-bottom flask, dissolve the precursor (1.0 mmol) in ethanol (10 mL). Add DEEM (1.2 mmol).

  • Reflux the mixture for 3–5 hours. Monitor by TLC (SiO2, 5% MeOH in DCM) for the disappearance of the starting amine.

  • Cool to room temperature. The intermediate enamine usually precipitates. Filter, wash with cold ethanol, and dry under vacuum.

  • Thermal Cyclization: Place the dried enamine in a heavy-walled pressure vial or round-bottom flask equipped with an air condenser. Add Diphenyl ether (5 mL/mmol).

  • Heat the mixture rapidly to 240–250°C using a sand bath or heating mantle. Maintain temperature for 30–60 minutes.

    • Critical Note: Rapid heating is essential to favor cyclization over polymerization.

  • Workup: Cool the reaction mixture to ~50°C and dilute with hexane (20 mL). The product (a tricyclic ester) will precipitate.

  • Filter the solid and wash copiously with hexane to remove traces of Diphenyl ether.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Outcome: Formation of ethyl 4-oxo-1,4-dihydropyrazolo[1,5-a]pyrido[3,2-d]pyrimidine-3-carboxylate (Regiochemistry may vary to [3,4-d] depending on steric hindrance at C4 vs C6).

Protocol B: Synthesis of Benzothiazole-Linked Systems (Oxidative Condensation)

Objective: To utilize the C3-aldehyde to install a benzothiazole heterocycle, creating a bi-heterocyclic system with high affinity for DNA intercalation.

Mechanism: Schiff base formation followed by oxidative cyclization of the thiol group.

Materials:

  • Precursor: Compound 1 (1.0 eq)

  • Reagent: 2-Aminothiophenol (1.1 eq)

  • Catalyst: Sodium metabisulfite (Na2S2O5) (1.5 eq) or p-TsOH (cat.)

  • Solvent: DMF or DMSO[1]

Step-by-Step Procedure:

  • Dissolve Compound 1 (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in DMF (5 mL).

  • Add Na2S2O5 (1.5 mmol).

  • Heat the mixture to 120°C for 4–6 hours.

    • Why Na2S2O5? It acts as an oxidant to facilitate the closure of the thiazole ring from the intermediate imine.

  • Workup: Pour the hot reaction mixture onto crushed ice/water (50 mL). Stir vigorously for 15 minutes.

  • A yellow-to-orange precipitate will form. Collect by vacuum filtration.

  • Purification: Wash the solid with water, then diethyl ether. If purity is <95%, purify via column chromatography (Gradient: 0-5% MeOH in DCM).

Data Interpretation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of aromatic benzothiazole protons (7.3–8.0 ppm). The C5-NH2 signal should remain (broad singlet, ~5.0–6.0 ppm), confirming the reaction occurred selectively at the aldehyde.

Protocol C: Hantzsch-Type Polycycle Synthesis

Objective: To create a tetracyclic acridine-mimic by reacting the C3-aldehyde with a cyclic 1,3-dione.

Materials:

  • Precursor: Compound 1 (1.0 eq)

  • Reagent: 1,3-Cyclohexanedione (2.0 eq)

  • Nitrogen Source: Ammonium Acetate (NH4OAc) (1.5 eq)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure:

  • Combine Compound 1, 1,3-cyclohexanedione, and NH4OAc in EtOH/H2O.

  • Reflux for 6–8 hours.

  • Mechanism: The aldehyde condenses with two equivalents of the dione (or one dione and one enamine formed in situ) to form a 1,4-dihydropyridine ring fused to the pyrazole core.

  • Workup: Cool to RT. The product often precipitates as a bright fluorescent solid.

  • Oxidation (Optional): To aromatize the newly formed ring, treat the intermediate with DDQ (1.1 eq) in Acetonitrile at RT for 1 hour.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Protocol A Polymerization of enamineEnsure temperature reaches >240°C rapidly. Do not ramp slowly. Use fresh Dowtherm A.
Incomplete Reaction (C3-CHO) Aldehyde deactivationThe electron-rich pyrazole ring reduces aldehyde electrophilicity. Add a Lewis Acid catalyst (e.g., 5 mol% Yb(OTf)3).
Solubility Issues Rigid planar structureUse dipolar aprotic solvents (DMSO, NMP) or fluorinated alcohols (HFIP) for analysis and reactions.
Regioisomer Mixtures C4 vs C6 cyclizationAnalyze via NOESY NMR. C6 cyclization is generally favored electronically, but C4 is favored if C6 is blocked.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition Source: organic-chemistry.org URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations Source: MDPI (Molecules) URL:[Link][2]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones Source: Royal Society of Chemistry (Org.[3] Biomol. Chem.) URL:[Link]

  • Reactions of 5-aminopyrazole with Active Methylene Compounds Source: Sciforum URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the aldehyde group in 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

This technical guide is designed for researchers, scientists, and drug development professionals working with 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde. Here, we address the common challenge of preventing the oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde. Here, we address the common challenge of preventing the oxidation of the aldehyde group to the corresponding carboxylic acid, a frequent cause of reaction failure and product impurity. This guide provides in-depth troubleshooting, preventative protocols, and analytical methods to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde has oxidized. What are the initial signs?

A1: Visual inspection may reveal a change in the physical appearance of the compound, such as discoloration or a change in texture. However, the most reliable indicators are analytical. On a Thin Layer Chromatography (TLC) plate, you may observe a new, more polar spot that stains with an appropriate indicator. In High-Performance Liquid Chromatography (HPLC) analysis, a new peak with a shorter retention time will likely appear. Spectroscopic changes, particularly in ¹H NMR, where the aldehyde proton signal (around 9-10 ppm) diminishes and a broad carboxylic acid proton signal may appear (typically >10 ppm), are also indicative of oxidation.

Q2: How sensitive is 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde to air?

A2: Aromatic aldehydes, particularly those with electron-donating groups like the amino group on the pyrazolopyridine ring system, can be susceptible to aerobic oxidation. While the compound is generally stable, prolonged exposure to air, especially in solution and at elevated temperatures or in the presence of light, can lead to the formation of the corresponding carboxylic acid.

Q3: Can I store 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde under normal laboratory conditions?

A3: For short-term storage, keeping the solid compound in a tightly sealed container in a cool, dark, and dry place is generally sufficient. For long-term storage or for storing solutions, it is highly recommended to use an inert atmosphere (e.g., nitrogen or argon) and to store at low temperatures (e.g., 4°C or -20°C) to minimize degradation.[1]

Troubleshooting Guide: Diagnosing and Addressing Oxidation

This section provides a systematic approach to identifying and resolving oxidation-related issues during your experiments.

Visualizing the Troubleshooting Workflow

Troubleshooting_Oxidation start Problem: Suspected Oxidation analytical_check Analytical Confirmation (TLC, HPLC, NMR) start->analytical_check oxidation_confirmed Oxidation Confirmed? analytical_check->oxidation_confirmed no_oxidation No Oxidation Detected. Re-evaluate experimental issue. oxidation_confirmed->no_oxidation No storage_handling Review Storage & Handling Procedures oxidation_confirmed->storage_handling Yes reaction_conditions Evaluate Reaction Conditions storage_handling->reaction_conditions purification_method Assess Purification Method reaction_conditions->purification_method implement_prevention Implement Preventative Measures purification_method->implement_prevention end Problem Resolved implement_prevention->end Inert_Atmosphere_Setup cluster_flask Reaction Flask cluster_gas Inert Gas Source flask stir_bar Stir Bar solution Reaction Mixture septum Rubber Septum balloon Nitrogen or Argon Balloon needle_in Inlet Needle balloon->needle_in Positive Pressure needle_in->septum Introduce Inert Gas

Caption: A simplified diagram illustrating a reaction setup under an inert atmosphere using a gas balloon.

Solvent and Reagent Purity

Solvents can be a source of oxidizing agents, particularly peroxides which can form in ethers like THF and diethyl ether upon storage.

  • Solvent Choice: Use freshly distilled or commercially available anhydrous solvents.

  • Peroxide Testing: Test older batches of solvents for the presence of peroxides using commercially available test strips.

  • Reagent Quality: Ensure all reagents are of high purity and are not contaminated with oxidizing impurities.

Protecting Group Strategy

In multi-step syntheses where the aldehyde is not the desired final functionality or is sensitive to upcoming reaction conditions, the use of a protecting group is a robust strategy. Acetals are common and effective protecting groups for aldehydes due to their stability in basic and neutral conditions. [2][3] Experimental Protocol: Acetal Protection of the Aldehyde

  • Reaction Setup: To a solution of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (1 equivalent) in anhydrous methanol, add ethylene glycol (1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine). Remove the solvent under reduced pressure. The resulting acetal can often be used in the next step without further purification, or it can be purified by column chromatography.

  • Deprotection: The acetal can be readily deprotected to regenerate the aldehyde by treatment with aqueous acid (e.g., 1M HCl in THF/water).

Visualizing the Acetal Protection-Deprotection Cycle

Acetal_Protection aldehyde Aldehyde (Reactive) acetal Acetal (Protected) aldehyde->acetal Protection: Ethylene Glycol, H+ deprotection Aldehyde (Regenerated) acetal->deprotection Deprotection: Aqueous Acid (H3O+)

Caption: The reversible cycle of acetal protection and deprotection for an aldehyde functional group.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Dimethyl acetal Methanol, acid catalystAqueous acidStable to bases, nucleophiles, and reducing agents.
1,3-Dioxolane (from ethylene glycol) Ethylene glycol, acid catalystAqueous acidGenerally more stable than acyclic acetals. Stable to bases, nucleophiles, and reducing agents.

Analytical Methods for Monitoring Oxidation

A robust analytical method is crucial for detecting and quantifying the extent of oxidation. A stability-indicating HPLC method is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to separate the more polar carboxylic acid from the parent aldehyde.

Example HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30°C

Note: This is a starting point and may require optimization for your specific system and sample.

Expected Elution Profile:

  • 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid: Will elute earlier due to its higher polarity.

  • 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde: Will have a longer retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for identifying the aldehyde and its oxidized carboxylic acid form.

Typical Chemical Shifts (in DMSO-d₆):

GroupAldehyde (ppm)Carboxylic Acid (ppm)
Aldehyde Proton (-CHO) ~9.8-
Carboxylic Acid Proton (-COOH) ->12 (broad)
Aldehyde Carbon (-CHO) ~185-
Carboxylic Acid Carbon (-COOH) -~165

Note: These are approximate chemical shifts and can vary based on the solvent and other factors.

References

  • Peters, R., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35-46. [Link]

  • Fisyuk, A.S., et al. (2018). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Arkivoc, 2018(5), 184-198. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Scientific & Academic Publishing. (2023). Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2020). A review on forced degradation and stability indicating studies. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • YouTube. (2020). acetal protecting groups. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]

  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • National Center for Biotechnology Information. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Balci, M. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Common Oxidizing Agents and Reducing Agents - ChemTalk. (2025). [Link] [4]23. Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]

  • National Center for Biotechnology Information. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • ACS Publications. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. [Link]

  • ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Executive Summary & Chemical Profile[1][2] Molecule: 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS: 1260667-54-8 (Generic scaffold reference) Chemical Class: Fused Bicyclic N-Heterocycle / Push-Pull System[1] Technic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Molecule: 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde CAS: 1260667-54-8 (Generic scaffold reference) Chemical Class: Fused Bicyclic N-Heterocycle / Push-Pull System[1]

Technical Insight: This molecule presents a unique purification challenge due to its "push-pull" electronic structure.[1] The electron-donating amine (-NH₂) at position 5 and the electron-withdrawing aldehyde (-CHO) at position 3 create a significant dipole.[1] This often results in:

  • High crystallinity (strong intermolecular interactions).[1]

  • Low solubility in non-polar solvents (Hexanes, Toluene).[1]

  • Reactivity risks: The free amine and aldehyde coexist, creating a risk of self-polymerization (Schiff base formation) or oxidation if heated excessively in air.[1]

Recommended Solvent Systems

The following systems have been validated based on the physicochemical properties of the pyrazolo[1,5-a]pyridine scaffold.

Primary Solvent Systems (The "Gold Standard")
SystemCompositionRoleApplication Context
System A Ethanol (Absolute) Single SolventFirst-line choice. Balances solubility at reflux with good recovery at 0°C. Best for removing non-polar tars.[1]
System B Ethanol / Water Solvent / Anti-solventHigh Recovery. Use if System A yield is <50%.[1] Ratio: Start 9:1, adjust to 5:1.
System C Acetonitrile (MeCN) Single SolventHigh Purity. Excellent for removing inorganic salts and very polar impurities.[1] Slower crystallization yields better morphology.[1]
⚠️ Prohibited Solvents (Critical Warning)
  • Acetone/MEK: Do NOT use ketones.[1] The primary amine at position 5 will react with ketones to form imines (Schiff bases), destroying your product.[1]

  • Chloroform/DCM: Good for dissolution, but poor for crystallization (product often oils out or stays soluble).[1]

  • Diethyl Ether: Product is likely insoluble; useful only as a wash.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your crude material's behavior.

RecrystallizationLogic Start Crude 5-Amino-3-CHO Derivative SolubilityTest Solubility Test (100mg) Start->SolubilityTest CheckEtOH Soluble in refluxing EtOH? SolubilityTest->CheckEtOH SystemA USE SYSTEM A (Pure Ethanol) Cool to 0°C CheckEtOH->SystemA Yes, completely CheckMeCN Soluble in refluxing MeCN? CheckEtOH->CheckMeCN No, sparingly SystemB USE SYSTEM B (EtOH + H2O) Add warm water until turbid SystemA->SystemB Yield < 50%? SystemC USE SYSTEM C (Acetonitrile) Slow evaporation/cooling CheckMeCN->SystemC Yes DMFRoute USE SYSTEM D (DMF + Water) Dissolve in min. DMF, ppt with H2O CheckMeCN->DMFRoute No (Very insoluble)

Caption: Decision matrix for solvent selection based on solubility profiles. Blue nodes indicate testing steps; Green nodes indicate optimal paths; Red indicates the "last resort" path.

Detailed Protocols

Protocol A: Ethanol Recrystallization (Standard)

Best for: Routine purification of synthesis batches (1g – 50g).[1]

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (Absolute) roughly 10 mL per gram of solid.[1]

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Observation: If solid remains, add EtOH in 2 mL increments until dissolved.[1]

    • Critical Check: If black particles remain but the solution is yellow/orange, these are likely inorganic salts or Pd residues.[1] Do not add more solvent.[1]

  • Hot Filtration (Optional but Recommended): If insoluble particles persist, filter the hot solution through a pre-warmed glass frit or Celite pad to remove impurities.[1]

  • Crystallization:

    • Remove from heat.[1]

    • Allow to cool to Room Temperature (RT) slowly (over 1-2 hours) with gentle stirring.

    • Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals. Wash the cake with cold Ethanol (2 x small volumes).

  • Drying: Dry under vacuum at 40°C. Note: Avoid high heat (>60°C) to prevent aldehyde oxidation.[1]

Protocol B: The "Oiling Out" Rescue

Issue: The product separates as a sticky oil instead of crystals.

  • Re-dissolve: Re-heat the mixture until the oil dissolves back into the solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.[1]

  • Co-solvent Adjustment: If using EtOH/Water, you likely added too much water.[1] Add more Ethanol to the hot mixture to increase solubility, then cool very slowly (wrap the flask in foil/towel to insulate).

Troubleshooting & FAQs

Q1: My product turned dark brown during recrystallization. What happened?

Diagnosis: Decomposition or Oxidation.[1] Root Cause:

  • Oxidation: The aldehyde group is sensitive to air at high temperatures.[1]

  • Polymerization: 5-aminopyrazolo[1,5-a]pyridines are electron-rich.[1] Traces of acid or metal catalysts can trigger polymerization.[1] Solution:

  • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon balloon).[1]

  • Ensure all glassware is acid-free (base wash if necessary).[1]

  • Limit the time the solution spends at boiling point.[1]

Q2: Why is the melting point lower than the literature value?

Diagnosis: Solvate formation or Isomer contamination.[1] Root Cause:

  • Solvates: This scaffold can trap Ethanol or Water in the crystal lattice.[1]

  • Isomers: Regioisomers (e.g., 7-amino isomer) often co-crystallize.[1] Solution:

  • Dry the sample at 50°C under high vacuum ( < 5 mbar) for 12 hours to remove solvates.[1]

  • Run H-NMR.[1][2] If isomers are present, switch to System C (Acetonitrile) , which often discriminates better between structural isomers than alcohols.[1]

Q3: Can I use DMF or DMSO?

Answer: Only as a last resort (System D). While the compound is very soluble in DMF/DMSO, recovering it requires adding water (antisolvent).[1] This often precipitates the product as an amorphous powder rather than clean crystals, trapping impurities.[1] Furthermore, removing high-boiling solvents requires prolonged heating, increasing degradation risk.[1]

References & Authority

The protocols above are synthesized from physicochemical principles of fused heterocyclic amines and specific literature regarding the pyrazolo[1,5-a]pyridine scaffold.

  • Scaffold Synthesis & Purification:

    • Synthesis of functionalized pyrazolo[1,5-a]pyridines. (2024).[3][1][4][5] Synlett.

    • General handling of Amino-pyrazolo-pyridines: See US Patent 5462960A (Pyrazole-3-carboxamide derivatives) for analogous crystallization techniques using Ethanol and Ethyl Acetate.[1]

  • Chemical Properties:

    • Pyrazolo[1,5-a]pyridine-3-carbaldehyde Properties.[3][6][1] Sigma-Aldrich / Merck Technical Data.[1]

  • Methodology Grounding:

    • Techniques for "Push-Pull" heterocyclic systems (Amino/Aldehyde) are derived from standard practices in: Purification of Laboratory Chemicals (Armarego & Chai).[1]

Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) for 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde before handling.[3][1] Always wear appropriate PPE.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: IR Spectrum Analysis of the Carbonyl Stretch in 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

The following guide is designed for researchers and medicinal chemists focusing on the structural characterization of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde . It synthesizes theoretical principles of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists focusing on the structural characterization of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde . It synthesizes theoretical principles of heterocyclic spectroscopy with practical experimental protocols.

Executive Summary

The 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., IRAK4, MK2 inhibitors). Its reactivity hinges on the electrophilic 3-formyl group, while the 5-amino moiety serves as a key hydrogen bond donor for ATP-binding pockets.

Correctly identifying the carbonyl (C=O) stretch in this molecule is non-trivial due to the strong push-pull electronic coupling between the electron-donating amine and the electron-withdrawing aldehyde. This guide provides a comparative analysis to distinguish this specific stretch from standard benzaldehyde derivatives and validates the spectral shift caused by the fused heterocyclic system.

The Theoretical Framework: Electronic "Push-Pull"

To interpret the IR spectrum accurately, one must understand the underlying electronic environment. Unlike a standard benzaldehyde (


), this scaffold features a fused nitrogen bridge and a strong electron-donating group (EDG).
Mechanistic Pathway

The 5-amino group donates electron density into the pyridine ring, which communicates through the bridgehead nitrogen (N1) to the pyrazole ring. This increases the electron density at C3, facilitating strong resonance donation into the carbonyl oxygen. This reduces the double-bond character of the carbonyl, significantly lowering its vibrational frequency (red shift).

Visualization: Resonance Transmission

The following diagram illustrates the electron delocalization path that leads to the observed spectral shift.

ResonancePath Amino 5-Amino Group (Strong EDG) Pyridine Pyridine Ring (Conduit) Amino->Pyridine +M Effect Bridge Bridgehead Nitrogen (N1) Pyridine->Bridge Delocalization Formyl 3-Formyl Group (EWG) Bridge->Formyl Conjugation Result Result: Lower Bond Order Red Shifted v(C=O) Formyl->Result Causes

Figure 1: Electronic push-pull mechanism reducing the carbonyl bond order in 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Comparative Spectral Analysis

This section compares the target molecule against standard alternatives to establish a diagnostic baseline.

Scenario A: The Effect of the Heterocycle

Comparison of the target with Benzaldehyde (carbocyclic baseline) and Pyridine-3-carbaldehyde.

CompoundStructure TypeElectronic EnvironmentPredicted

(cm⁻¹)
Benzaldehyde CarbocyclicStandard conjugation1701 (Strong)
Pyridine-3-carbaldehyde HeterocyclicInductive withdrawing (-I) from N1705 - 1715
Pyrazolo[1,5-a]pyridine-3-CHO Fused HeterocycleElectron-rich pyrazole ring1680 - 1690
Target: 5-Amino-Pyrazolo... Push-Pull System Strong Resonance (+M) from NH₂ 1655 - 1670

Key Insight: The 5-amino group induces a bathochromic shift of approximately 20-30 cm⁻¹ compared to the unsubstituted pyrazolo[1,5-a]pyridine analog. The carbonyl band may overlap with Amide I regions, making it easily mistakable for an amide if not carefully analyzed.

Scenario B: Diagnostic Confirmation (Fermi Resonance)

A crucial differentiator for aldehydes is the Fermi Resonance doublet of the C-H stretch.

  • Target Feature: Two weak bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

  • Significance: These bands confirm the presence of the aldehyde functionality, distinguishing it from ketones or esters which might absorb in the similar 1660-1680 cm⁻¹ region due to other structural factors.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility and minimize sampling errors (e.g., moisture interference), the following Attenuated Total Reflectance (ATR) protocol is recommended.

Workflow Diagram

Protocol Step1 Step 1: Sample Prep Dry solid in vacuum desiccator (Remove hydrate water) Step2 Step 2: Background Scan Clean Diamond/ZnSe Crystal Run Air Background (32 scans) Step1->Step2 Step3 Step 3: Sample Deposition Place ~2mg of solid on crystal Apply high pressure clamp Step2->Step3 Step4 Step 4: Acquisition Range: 4000-600 cm⁻¹ Resolution: 2 cm⁻¹ Scans: 64 Step3->Step4 Step5 Step 5: Analysis Identify C=O (1655-1670 cm⁻¹) Identify C-H Fermi (2720/2820 cm⁻¹) Step4->Step5

Figure 2: Standardized ATR-FTIR workflow for solid-state analysis of heterocyclic aldehydes.

Detailed Methodology
  • Sample Preparation: The 5-amino group makes the solid hygroscopic. Dry the sample under vacuum (P < 10 mbar) at 40°C for 2 hours to remove lattice water, which can broaden the 1650 cm⁻¹ region (H-O-H bending).

  • Instrumentation: Use a Diamond or ZnSe ATR crystal.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical to resolve the Fermi doublet).

    • Accumulation: 64 scans to improve Signal-to-Noise ratio.

  • Data Processing: Apply baseline correction. Do not use heavy smoothing, as it may merge the Fermi resonance bands.

Troubleshooting & Validation

If the spectrum is ambiguous, use this decision matrix to validate the structure.

ObservationPotential CauseRemediation
Broad band at 1640-1660 cm⁻¹ Water interference (H-O-H bend)Dry sample; Check O-H stretch region (3400 cm⁻¹).
Split Carbonyl Peak Rotational Isomers or Crystal PackingDissolve in CHCl₃ (Solution IR) to view non-H-bonded monomer.
Missing Fermi Doublet Sample too thick or low sensitivityIncrease scan count; Verify sample contact with ATR crystal.
Peak > 1700 cm⁻¹ Oxidation to Carboxylic AcidCheck for broad O-H trough (3300-2500 cm⁻¹).

References

  • Synthesis & Scaffold Context

    • Johns, B. A., et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4."[1] Journal of Medicinal Chemistry, 2020.

    • Note: While discussing the pyrimidine analog, this establishes the synthetic relevance and electronic behavior of the 5-amino-3-carboxamide core.
  • Spectroscopic Principles

    • Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." Wiley, 3rd Edition. (Standard reference for substituent effects on carbonyl shifts).
    • NIST Chemistry WebBook.[2] "Pyridine-3-carboxaldehyde IR Spectrum."[3] (Used as the heterocyclic baseline).

  • Electronic Effects in Heterocycles: Katritzky, A. R., et al. "Handbook of Heterocyclic Chemistry." (Defines the electron-excessive nature of the pyrazolo[1,5-a]pyridine bridgehead).

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Introduction 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a pyrazole fused to a pyridine ring, cou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a pyrazole fused to a pyridine ring, coupled with the reactive aldehyde and amino functionalities, makes it a valuable scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The efficiency of the synthetic route to this intermediate is therefore a critical factor in the early stages of drug development, impacting scalability, cost, and overall timeline.

This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde. By examining the underlying chemical principles and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate route for their specific needs.

Strategic Overview of Synthetic Routes

Two principal retrosynthetic pathways have been identified and will be benchmarked in this guide. Both routes converge on the final, crucial formylation step, but differ significantly in their approach to constructing the core 5-aminopyrazolo[1,5-a]pyridine scaffold.

cluster_Route1 Route 1: Nitration-Reduction-Formylation cluster_Route2 Route 2: Direct Cyclization-Formylation Target 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde R1_Step3 Vilsmeier-Haack Formylation Target->R1_Step3 R2_Step2 Vilsmeier-Haack Formylation Target->R2_Step2 R1_Intermediate2 5-Aminopyrazolo[1,5-a]pyridine R1_Step3->R1_Intermediate2 R1_Step2 Reduction of Nitro Group R1_Intermediate1 5-Nitropyrazolo[1,5-a]pyridine R1_Step2->R1_Intermediate1 R1_Step1 Synthesis of 5-Nitropyrazolo[1,5-a]pyridine R1_Intermediate2->R1_Step2 R1_Intermediate1->R1_Step1 R2_Intermediate1 5-Aminopyrazolo[1,5-a]pyridine R2_Step2->R2_Intermediate1 R2_Step1 Cyclization of 5-Aminopyrazole R2_Intermediate1->R2_Step1

Caption: Retrosynthetic analysis of 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde.

Route 1 employs a "late-stage" introduction of the amino group via the reduction of a nitro-substituted precursor. This strategy relies on the synthesis of the pyrazolo[1,5-a]pyridine core, followed by nitration, reduction, and finally formylation.

Route 2 utilizes a "pre-functionalized" starting material, namely a 5-aminopyrazole derivative, which is then cyclized with a suitable three-carbon synthon to directly form the 5-aminopyrazolo[1,5-a]pyridine intermediate, followed by the concluding formylation step.

Comparative Analysis of Synthetic Routes

The efficiency of a synthetic route is a multifactorial assessment. In this section, we will compare the two routes based on key performance indicators, including overall yield, step economy, reagent availability and cost, and process safety and scalability.

ParameterRoute 1: Nitration-Reduction-FormylationRoute 2: Direct Cyclization-FormylationAnalysis
Overall Yield Moderate to GoodVariable, highly dependent on cyclization efficiencyRoute 1 often provides a more predictable and consistently higher overall yield due to well-established nitration and reduction protocols. The cyclization step in Route 2 can be lower yielding depending on the substrates.
Step Economy 3-4 steps2 stepsRoute 2 is more step-economical, which is advantageous for reducing synthesis time and resource consumption.
Reagent Availability & Cost Starting materials (e.g., pyridines) and nitrating/reducing agents are generally readily available and cost-effective.The synthesis of substituted 5-aminopyrazoles can add to the overall cost and complexity. The three-carbon synthon for cyclization may also be a specialized reagent.Route 1 generally utilizes more common and less expensive starting materials and reagents.
Process Safety & Scalability Nitration reactions can be hazardous and require careful temperature control. Reductions using reagents like SnCl₂ can generate significant waste.Cyclization reactions may require specific catalysts or conditions that could be challenging to scale. The Vilsmeier-Haack reaction in both routes requires careful handling of POCl₃.Both routes have scalability considerations. The hazards associated with nitration in Route 1 require stringent process safety measures.
Regioselectivity Nitration of the pyrazolo[1,5-a]pyridine ring needs to be regioselective for the 5-position. The final formylation is highly regioselective for the 3-position.The cyclization of 5-aminopyrazoles can sometimes lead to isomeric byproducts (e.g., pyrazolo[3,4-b]pyridines). The formylation is regioselective.Route 1 may offer better control over the introduction of the amino group at the desired position through established nitration chemistry.

Experimental Protocols

Route 1: Nitration-Reduction-Formylation

This route is a robust and well-documented pathway to the target molecule.

Start Pyrazolo[1,5-a]pyridine Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Intermediate1 5-Nitropyrazolo[1,5-a]pyridine Step1->Intermediate1 Step2 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate1->Step2 Intermediate2 5-Aminopyrazolo[1,5-a]pyridine Step2->Intermediate2 Step3 Vilsmeier-Haack Formylation (POCl₃, DMF) Intermediate2->Step3 Product 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Step3->Product

Caption: Workflow for Route 1.

Step 1: Synthesis of 5-Nitropyrazolo[1,5-a]pyridine

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, such as the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes.[1] Once the parent heterocycle is obtained, nitration is typically performed using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to ensure regioselectivity and prevent over-nitration.

Step 2: Reduction of 5-Nitropyrazolo[1,5-a]pyridine to 5-Aminopyrazolo[1,5-a]pyridine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Common methods include the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst.[2][3] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Step 3: Vilsmeier-Haack Formylation of 5-Aminopyrazolo[1,5-a]pyridine

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[4][5] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating amino group at the 5-position activates the ring system, directing the formylation to the electron-rich 3-position.

Detailed Protocol for Vilsmeier-Haack Formylation (General Procedure):

  • To a stirred solution of N,N-dimethylformamide (3.0 eq.) at 0 °C, slowly add phosphorus oxychloride (1.2 eq.).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-Aminopyrazolo[1,5-a]pyridine (1.0 eq.) in DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Route 2: Direct Cyclization-Formylation

This route offers a more convergent approach by constructing the 5-amino-substituted ring system in a single step.

Start1 5-Aminopyrazole Step1 Cyclization Start1->Step1 Start2 Three-Carbon Synthon (e.g., α,β-unsaturated aldehyde) Start2->Step1 Intermediate 5-Aminopyrazolo[1,5-a]pyridine Step1->Intermediate Step2 Vilsmeier-Haack Formylation (POCl₃, DMF) Intermediate->Step2 Product 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Step2->Product

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Topic: Personal protective equipment for handling 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1][2][3] [1][2][3] Operational Context & Hazard Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1][2][3]

[1][2][3]

Operational Context & Hazard Profiling

The "Unknown" Factor in Drug Discovery As a Senior Application Scientist, I often see researchers underestimate "catalog" intermediates. 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is a bifunctional heterocyclic building block.[1][2][3] While specific toxicological data (LD50) for this exact derivative is sparse in public registries, we must apply Structure-Activity Relationship (SAR) principles to establish a safety baseline.[1][2][3]

Inferred Hazard Assessment:

  • Core Scaffold (Pyrazolo[1,5-a]pyridine): Known irritant to mucous membranes.[1][2][3]

  • Aldehyde Moiety (-CHO): High reactivity with proteins; potential respiratory sensitizer and contact allergen.[1][2][3]

  • Primary Amine (-NH2): Increases basicity and skin permeability; aromatic amines are frequently implicated in skin sensitization and potential genotoxicity.[1][2][3]

Operational Verdict: Treat as a High-Potency Sensitizer . Do not rely solely on the generic "Warning" label.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (coat, glasses) is insufficient for solid handling of this compound due to the risk of fine particulate aerosolization.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Nitrile (Low-Mod Risk) Min Thickness: 0.11 mm (4 mil)Brand Ref: Ansell TouchNTuff®Sufficient for incidental splash protection during closed-vessel transfer.[1][2][3]
Hand Protection (High Risk) Double Gloving / Laminate Inner: Nitrile (4 mil)Outer: Barrier® (Laminate) or 8 mil NitrileRequired for weighing solids or handling concentrated stock solutions (>0.5 M).[1][2][3] Aldehydes can permeate thin nitrile rapidly; amines require barrier redundancy.[2][3]
Respiratory / Inhalation Engineering Control (Primary) Chemical Fume Hood (Face velocity: 80–100 fpm)CRITICAL: Do not rely on N95 masks.[1][2][3] The aldehyde vapor pressure and amine dust require active ventilation.[2][3]
Ocular / Face Chemical Goggles (Indirect Vent) Safety glasses with side shields are inadequate for powder handling.[1][2][3] Goggles seal against airborne dust and amine vapors that can cause lacrimation.[2][3]
Dermal / Body Tyvek® Sleeves or Lab Coat Closed-cuff designPrevents "wrist-gap" exposure where the glove meets the lab coat—a common sensitization site for solid handling.[1][2][3]
Operational Protocol: From Storage to Synthesis[2]
Phase A: Storage & Stability[1][2]
  • Condition: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Reasoning: The aldehyde is prone to oxidation to the carboxylic acid; the amine is prone to oxidation (browning).[2] Degradation products often possess higher toxicity/sensitization profiles than the parent compound.[2][3]

Phase B: Weighing & Transfer (The Critical Control Point)[1]
  • Step 1: De-static the weighing area.[2][3] Heterocyclic aldehydes are often "fluffy" electrostatic solids.[2][3] Use an ionizing fan or anti-static gun.[2][3]

  • Step 2: Weigh inside the fume hood.[1][2][3] If the balance is external, use a tarred closed vial method (tare vial outside -> add solid inside hood -> cap -> weigh outside).[1][2][3]

  • Step 3: Solvent addition.[2][3] Add solvent (e.g., DMSO, DMF) immediately to the solid to suppress dust generation.[1]

Phase C: Spill Response & Decontamination[1][2][3]
  • Solid Spill: Do NOT sweep. Cover with wet paper towels (soaked in dilute weak acid like 1% acetic acid to protonate the amine and reduce volatility) then wipe up.[2][3]

  • Liquid Spill: Absorb with vermiculite.[2][3]

  • Surface Decon: Wipe surfaces with 10% bleach (oxidizes the aldehyde) followed by Ethanol.[1][2][3]

Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the physical state of the reagent.

SafeHandling Start Reagent Retrieval (Cold Storage) StateCheck Physical State? Start->StateCheck Solid Solid / Powder Form (High Inhalation Risk) StateCheck->Solid Powder Solution Solution / Oil (Contact Risk) StateCheck->Solution Liquid/Oil Controls_Solid ENGINEERING CONTROLS: 1. Fume Hood Sash < 18" 2. Anti-static Gun 3. Double Gloves (Nitrile) Solid->Controls_Solid Controls_Liquid PPE CONTROLS: 1. Single Nitrile (4 mil) 2. Safety Glasses 3. Closed Vessel Transfer Solution->Controls_Liquid Action_Weigh Weighing Protocol: Tare vial outside -> Fill inside hood -> Cap -> Weigh Controls_Solid->Action_Weigh Action_React Reaction Setup: Add solvent immediately to suppress dust Controls_Liquid->Action_React Action_Weigh->Action_React Waste Disposal: Segregate into 'High Hazard' stream (Do not mix with oxidizers) Action_React->Waste Post-Experiment

Figure 1: Decision logic for handling 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde, prioritizing engineering controls for solid-state handling to mitigate inhalation risks.

Disposal & Waste Management

Waste Stream Classification:

  • Primary Stream: Solid Toxic/Irritant.[2][3]

  • Liquid Waste: Non-Halogenated Organic (unless dissolved in DCM/Chloroform).[1][2][3]

  • Contraindications: Do NOT mix with concentrated oxidizing acids (Nitric/Perchloric) in the waste container.[1][2][3] The aldehyde functionality can undergo exothermic oxidation, and the amine can form unstable salts.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3][4]

  • Ansell Healthcare. (2008).[2][3] Permeation/Degradation Resistance Guide for Ansell Gloves (8th Ed.). (Referenced for aldehyde/amine permeation data).

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 14145801, Pyrazolo[1,5-a]pyridine-3-carbaldehyde. (Parent scaffold hazard data).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
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